molecular formula C12H14N2O3 B2729857 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione CAS No. 1214695-74-5

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

Cat. No. B2729857
CAS RN: 1214695-74-5
M. Wt: 234.255
InChI Key: ZGFKYVXRLRKXAA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, also known as MPP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it a valuable tool in studying various biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of derivatives similar to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, focusing on their preparation and spectral data analysis. A study by Akiyama et al. (1989) detailed the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones, derived from amino acids and esters, providing insights into their cyclisation rates and spectral characteristics (Akiyama, Katoh, & Tsuchiya, 1989). Elix et al. (1986) prepared 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, analyzing their crystal structure and solution conformations, emphasizing the importance of repulsive interactions in determining the conformation of substituted derivatives (Elix, Fallon, Marcuccio, & Rae, 1986).

Pharmacological Applications

Several studies have investigated the pharmacological potential of arylpiperazine derivatives, including those structurally related to 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione. Handzlik et al. (2011) explored the affinity and selectivity toward 5-HT1A receptors compared to α1-adrenergic receptors, finding significant nanomolar range affinities and selectivity, suggesting potential applications in CNS disorders (Handzlik et al., 2011). Additionally, the synthesis and anticonvulsant properties of N-[(4-arylpiperazin-1-yl)-methyl] derivatives have been examined, revealing potent compounds in electroshock seizure tests, highlighting their potential in epilepsy treatment (Obniska & Zagórska, 2003).

Organic Chemistry Applications

The versatility of 3-ylidenepiperazine-2,5-diones as organic substrates has been reviewed, with these compounds being prone to various addition reactions, serving as precursors for natural products and analogues, or for the synthesis of interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKYVXRLRKXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

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